2-Phenyloxetane-2-carbonitrile
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Overview
Description
2-Phenyloxetane-2-carbonitrile is an organic compound characterized by a four-membered oxetane ring with a phenyl group and a nitrile group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxetane-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the basic cyclization of 3-chloro-1-phenyl-1-propanol. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, leading to the formation of the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to control the reaction conditions precisely. This method allows for the generation and trapping of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, which can then be quenched with various electrophiles to afford the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxetane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, primary amines, and functionalized aromatic compounds .
Scientific Research Applications
2-Phenyloxetane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyloxetane-2-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Phenyloxetane: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2-Methyleneoxetane: Contains a methylene group instead of a phenyl group, leading to different reactivity and applications.
2-Trimethylsilyl-2-phenyloxetane: Features a trimethylsilyl group, which can be used for further functionalization.
Uniqueness: 2-Phenyloxetane-2-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Biological Activity
2-Phenyloxetane-2-carbonitrile (CAS No. 38586-15-1) is an organic compound featuring a four-membered oxetane ring with a phenyl group and a nitrile group. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO |
Molecular Weight | 159.18 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key | WTCDXNWRIBOQHC-UHFFFAOYSA-N |
Canonical SMILES | C1COC1(C#N)C2=CC=CC=C2 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's nitrile group can participate in nucleophilic attacks, while the oxetane ring contributes to its reactivity in biological systems. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, although specific mechanisms remain under investigation.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, compounds with similar structural motifs have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Properties
Research indicates that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For example, compounds structurally related to this compound have shown promise in targeting cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Study on Tyrosinase Inhibition
In a study exploring the inhibition of tyrosinase, a key enzyme in melanin production, various compounds were synthesized based on the 2-phenyloxetane scaffold. These compounds demonstrated varying degrees of inhibitory activity against murine and mushroom tyrosinases, with some achieving IC50 values in the low micromolar range. This suggests potential applications in skin depigmentation treatments and cosmetic formulations .
Cytotoxicity Assessments
In vitro studies using B16F10 melanoma cells assessed the cytotoxic effects of selected derivatives of this compound. Compounds were tested at concentrations ranging from 0 to 5 μM over 48 to 72 hours. Results indicated that some derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents against melanoma .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
2-Methyleneoxetane | Lacks the nitrile group; less reactive | Limited antimicrobial properties |
2-Trimethylsilyl-2-phenyloxetane | Contains a trimethylsilyl group; enhances functionalization potential | Potential for drug development |
2-Phenyloxetane | Similar structure without the nitrile group | Reduced reactivity and biological activity |
Properties
CAS No. |
38586-15-1 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-phenyloxetane-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
WTCDXNWRIBOQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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